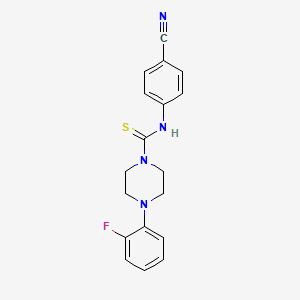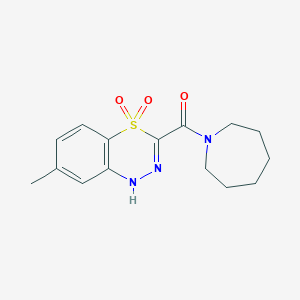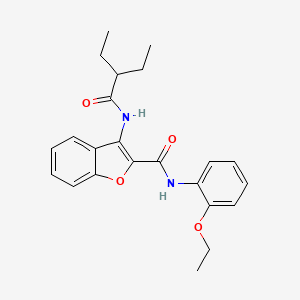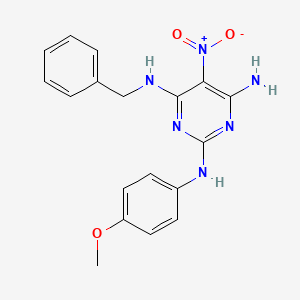![molecular formula C17H19ClFNO2S2 B2885843 N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide CAS No. 343373-00-2](/img/structure/B2885843.png)
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with sulfanyl groups (also known as thiol groups) and benzene rings, like the one you mentioned, are common in organic chemistry. They can have various applications depending on their specific structures and functional groups .
Synthesis Analysis
The synthesis of such compounds usually involves reactions like nucleophilic aromatic substitution or electrophilic aromatic substitution . The specific synthesis pathway would depend on the exact structure of the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . For example, a similar compound, 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, was analyzed using single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, the presence of a sulfanyl group can make the compound participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure. For example, the presence of polar functional groups can affect the compound’s solubility in different solvents .Scientific Research Applications
Therapeutic Applications
Research into sulfonamide derivatives, such as sulfathiazole and sulfaclomide, has historically focused on their antimicrobial properties. Sulfathiazole, for instance, has been used in treating infections due to its bacteriostatic effect, inhibiting the growth and multiplication of bacteria by interfering with folic acid synthesis within the microbial cell (Glicklich & Sherman, 1941). Similarly, sulfaclomide's pharmacokinetics under therapeutically relevant conditions have been examined, highlighting the genetic determination of its serum elimination half-life and maximum acetylation rate, underscoring the importance of considering genetic factors in dosage schedules (Meyer & Walther, 1977).
Environmental and Human Health Monitoring
The study of perfluorinated compounds (PFCs) in various matrices, including human serum and environmental samples, has grown due to concerns about their persistence and potential toxic effects. PFCs, which share a functional similarity with sulfonamide-based compounds due to their sulfonate groups, have been extensively monitored. For instance, the automated solid-phase extraction and measurement of perfluorinated organic acids and amides in human serum highlight the widespread human exposure to these compounds and the importance of monitoring for epidemiological studies (Kuklenyik et al., 2004).
Implications for Human Health
Research has also focused on understanding the implications of exposure to these compounds on human health. Studies have explored the association between PFCs and various health outcomes, such as semen quality, indicating potential reproductive toxicity. For example, an investigation into the relation between perfluorochemicals and semen quality among male partners of couples planning pregnancy found significant associations between select PFCs and certain semen endpoints, suggesting potential adverse effects on reproductive health (Louis et al., 2014).
Mechanism of Action
properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO2S2/c1-17(2,23-11-13-3-5-14(18)6-4-13)12-20-24(21,22)16-9-7-15(19)8-10-16/h3-10,20H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCZJKTYTRKZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)F)SCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2885761.png)
![[1-(Hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B2885763.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2885764.png)
![2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2885765.png)



![1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2885772.png)

![4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2885777.png)
![N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2885778.png)
![1-(9-Bromo-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2885780.png)
![1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2885782.png)
